molecular formula C15H14N4O4 B5185892 4-[6-(METHOXYCARBONYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID

4-[6-(METHOXYCARBONYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID

Cat. No.: B5185892
M. Wt: 314.30 g/mol
InChI Key: SZALUCGSTRXUKW-UHFFFAOYSA-N
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Description

4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a heterocyclic compound that features a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression in cancer cells . The compound may also induce apoptosis in cancer cells by altering cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl and benzoic acid moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

4-(6-methoxycarbonyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-8-11(14(22)23-2)12(19-15(18-8)16-7-17-19)9-3-5-10(6-4-9)13(20)21/h3-7,12H,1-2H3,(H,20,21)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALUCGSTRXUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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